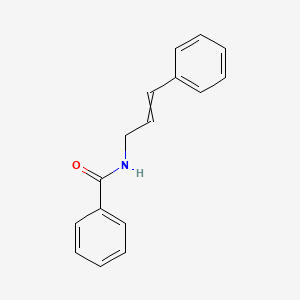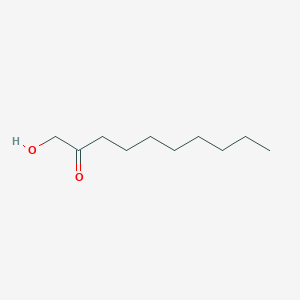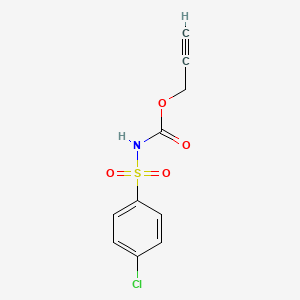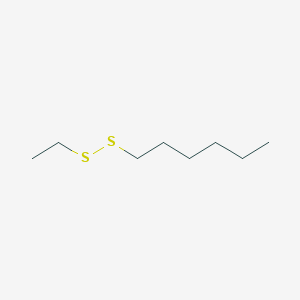
Disulfide, ethyl hexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, ethyl hexyl, also known as ethyl hexyl disulfide, is an organic compound with the molecular formula C₈H₁₈S₂. It is characterized by the presence of a disulfide bond (S-S) between two ethyl hexyl groups. This compound is part of the larger family of disulfides, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfide, ethyl hexyl can be synthesized through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur. This method is efficient and avoids contamination by higher polysulfides. The reaction typically occurs in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the oxidative coupling of thiols, where thiols are oxidized to form disulfides using various oxidizing agents .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of large-scale reactors where thiols are oxidized under controlled conditions. The choice of oxidizing agents and reaction conditions can vary depending on the desired purity and yield of the product. Common oxidizing agents include hydrogen peroxide, iodine, and air in the presence of catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, ethyl hexyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The disulfide bond can participate in substitution reactions where one of the sulfur atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used to substitute one of the sulfur atoms in the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Applications De Recherche Scientifique
Disulfide, ethyl hexyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of disulfide, ethyl hexyl involves the interconversion between its reduced (thiol) and oxidized (disulfide) states. This redox cycling is crucial for its biological and chemical activities. In biological systems, disulfides can form and break disulfide bonds in proteins, affecting their structure and function. The redox state of disulfides is often regulated by cellular redox systems such as glutathione .
Comparaison Avec Des Composés Similaires
Disulfide, ethyl hexyl can be compared with other disulfides such as diethyl disulfide and dipropyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary:
Diethyl Disulfide: Commonly used as a flavoring agent and in the synthesis of other sulfur compounds.
Dipropyl Disulfide: Found in natural products like garlic and has applications in food flavoring and pharmaceuticals.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in different fields.
Propriétés
Numéro CAS |
64580-53-6 |
|---|---|
Formule moléculaire |
C8H18S2 |
Poids moléculaire |
178.4 g/mol |
Nom IUPAC |
1-(ethyldisulfanyl)hexane |
InChI |
InChI=1S/C8H18S2/c1-3-5-6-7-8-10-9-4-2/h3-8H2,1-2H3 |
Clé InChI |
YKNTWULGFXMYRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


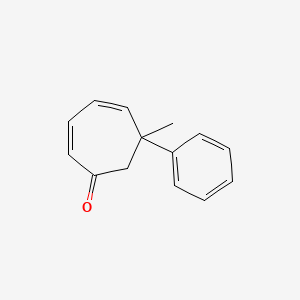

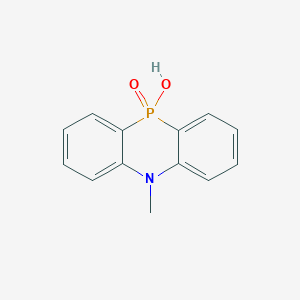

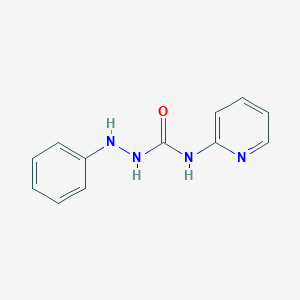
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

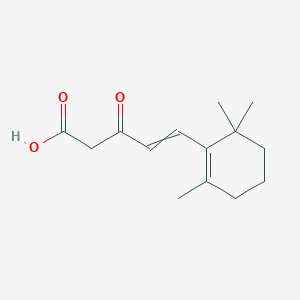

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
